molecular formula C9H21NSi B050604 Allyl(diethylamino)dimethylsilane CAS No. 115579-47-0

Allyl(diethylamino)dimethylsilane

Cat. No. B050604
M. Wt: 171.35 g/mol
InChI Key: AGFVQXSUESKCTB-UHFFFAOYSA-N
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Description

Allyl(diethylamino)dimethylsilane is a colorless liquid with the empirical formula C9H21NSi . It is widely used in organic synthesis due to its excellent reactivity and selectivity . It plays a crucial role as a versatile building block in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular weight of Allyl(diethylamino)dimethylsilane is 171.36 . Its SMILES string is CCN(CC)Si©CC=C , and its InChI key is AGFVQXSUESKCTB-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving Allyl(diethylamino)dimethylsilane are not available, it’s known that allylsilanes undergo electrophilic attack. The electron-releasing strength of the carbon-silicon bond is large, controlling the site of reaction and stereoselectivity .


Physical And Chemical Properties Analysis

Allyl(diethylamino)dimethylsilane has a refractive index of n20/D 1.4380 (lit.) . It has a boiling point of 78-81 °C/46 mmHg (lit.) and a density of 0.796 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis of 2-deoxy-C-nucleoside skeletons : Allyl(diethylamino)dimethylsilane, when metalated and reacted with aldehydes, leads to the formation of 1-substituted (E)-3-buten-1-ol derivatives. Further transformations allow the creation of 2-deoxy-C-nucleoside skeletons, which are significant in the field of medicinal chemistry (Tamao, Nakajo, & Ito, 1988).

  • Catalytic asymmetric synthesis of allylsilanes : Allyl(diethylamino)dimethylsilane can be used in rhodium-catalyzed asymmetric 1,4-addition reactions to produce chiral allylsilanes. These allylsilanes are useful for stereoselective intramolecular allylation reactions, important for creating compounds with specific stereochemistry (Shintani et al., 2007).

  • Antimicrobial additives for jet fuel : A study explored the effectiveness of aminomethylated allylphenol derivatives, related to allyl(diethylamino)dimethylsilane, as antimicrobial additives in jet fuel. These compounds showed superior performance compared to other known additives, demonstrating their potential in fuel preservation (Magerramov et al., 2008).

  • Iron-catalyzed nucleophilic substitution : In studies involving iron-catalyzed reactions, allyl(diethylamino)dimethylsilane derivatives have shown potential as catalysts for the displacement of allylic acetate, an important reaction in organic synthesis (Åkermark & Sjögren, 2007).

  • Synthesis of organosilicon polymers : Allyl(diethylamino)dimethylsilane derivatives are utilized in the synthesis of organosilicon polymers, demonstrating their role in materials science. This involves polymerization reactions and the creation of polymers with specific properties (Asao, Tomeba, & Yamamoto, 2005).

  • Synthesis of renewable non-isocyanate polyurethanes and polyureas : Research involving allyl terminated non-isocyanate polyurethanes and polyureas, which may incorporate allyl(diethylamino)dimethylsilane derivatives, focuses on the development of renewable materials for industrial applications (Martin et al., 2016).

Safety And Hazards

Allyl(diethylamino)dimethylsilane is highly flammable and can cause skin and eye irritation. It may also cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

N-[dimethyl(prop-2-enyl)silyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NSi/c1-6-9-11(4,5)10(7-2)8-3/h6H,1,7-9H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFVQXSUESKCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552259
Record name N,N-Diethyl-1,1-dimethyl-1-(prop-2-en-1-yl)silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl(diethylamino)dimethylsilane

CAS RN

115579-47-0
Record name N,N-Diethyl-1,1-dimethyl-1-(prop-2-en-1-yl)silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl(diethylamino)dimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Tamao, E Nakajo, Y Ito - Tetrahedron, 1988 - Elsevier
An organocopper reagent, derived from allyl(diethylamino)dimethylsilane via metalation by n-BuLi/TMEDA followed by transmetalation, reacts with aldehydes regioselectively at the γ …
Number of citations: 62 www.sciencedirect.com
Y Yamamoto - Comprehensive organic synthesis, 1991 - books.google.com
Heteroatom-stabilized allylic anions (1 and 2; X= Y= heteroatom) can be used as homoenolate anion synthons (3) and (4) or reversed polarity equivalents (5) and (6), as shown in …
Number of citations: 19 books.google.com
K Takaku, H Shinokubo, K Oshima - Tetrahedron letters, 1997 - Elsevier
Treatment of allyldiphenylsilanol (1) with two equivalents of butyllithium in the presence of HMPA at −45C afforded silylallyllithium 2a bearing an oxide anion on the silicon atom. The …
Number of citations: 16 www.sciencedirect.com

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